Cyclopropyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone
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Description
Cyclopropyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone, commonly known as CFTM, is a compound that has gained significant attention in scientific research due to its potential application in various fields. CFTM is a synthetic molecule that is composed of a piperazine ring, a thiazole ring, and a furan ring. The cyclopropyl group in CFTM provides rigidity to the molecule, which is crucial for its biological activity.
Scientific Research Applications
Antiviral Activity
Indole derivatives, including our compound of interest, have demonstrated promising antiviral properties. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- Compounds 2-5 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Other Applications
Beyond the mentioned fields, consider exploring additional areas such as antidiabetic, antimalarial, and anticholinesterase activities. While specific studies on our compound are limited, its indole scaffold suggests a wealth of untapped therapeutic possibilities .
properties
IUPAC Name |
cyclopropyl-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-16(12-3-4-12)19-7-5-18(6-8-19)10-15-17-13(11-22-15)14-2-1-9-21-14/h1-2,9,11-12H,3-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCIGCTXRCWVDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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